6-(2,4,6-Trifluorophenyl)pyridin-3-ol
Description
6-(2,4,6-Trifluorophenyl)pyridin-3-ol is a fluorinated pyridine derivative characterized by a hydroxyl group at the 3-position of the pyridine ring and a 2,4,6-trifluorophenyl substituent at the 6-position.
Properties
IUPAC Name |
6-(2,4,6-trifluorophenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO/c12-6-3-8(13)11(9(14)4-6)10-2-1-7(16)5-15-10/h1-5,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKOTSZNGQJTBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C2=C(C=C(C=C2F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692612 | |
| Record name | 6-(2,4,6-Trifluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261992-21-5 | |
| Record name | 6-(2,4,6-Trifluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4,6-Trifluorophenyl)pyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trifluorobenzene and pyridine derivatives.
Suzuki-Miyaura Coupling: A common method for synthesizing this compound is the Suzuki-Miyaura coupling reaction.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for 6-(2,4,6-Trifluorophenyl)pyridin-3-ol may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2,4,6-Trifluorophenyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the trifluorophenyl group.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dehydroxylated or modified trifluorophenyl derivatives.
Substitution: Formation of substituted pyridine derivatives with different functional groups.
Scientific Research Applications
6-(2,4,6-Trifluorophenyl)pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-(2,4,6-Trifluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds are structurally related to 6-(2,4,6-Trifluorophenyl)pyridin-3-ol, differing in substituents, functional groups, or heterocyclic cores:
Table 1: Key Structural Features of Analogs
Functional Group and Electronic Effects
- Hydroxyl vs. Carboxylic Acid : Replacing the hydroxyl group in 6-(2,4,6-Trifluorophenyl)pyridin-3-ol with a carboxylic acid (as in the pyridine-3-carboxylic acid analog ) significantly increases acidity (pKa ~2–3 vs. ~8–10 for -OH) and enhances hydrogen-bonding capacity, making it more suitable for ionic interactions in biological systems.
- Fluorine vs. Methoxy Substituents : The trifluorophenyl group in the target compound reduces electron density compared to the methoxy-substituted analog , which may decrease reactivity in electrophilic substitution but improve metabolic stability.
- Heterocycle Variation : The pyridazine analog introduces adjacent nitrogen atoms, altering aromaticity and electronic properties. This could influence binding affinity in enzyme active sites or coordination chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
